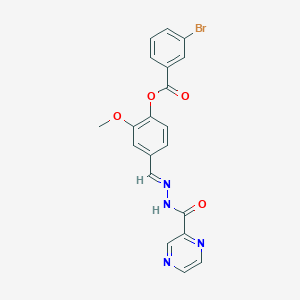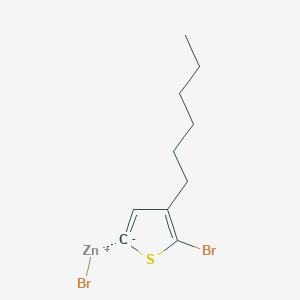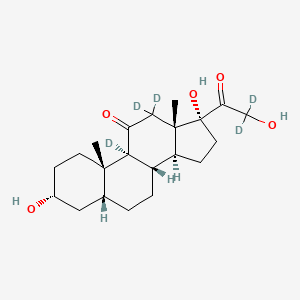
Tetrahydro Cortisone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro Cortisone-d5 involves the incorporation of deuterium atoms into the tetrahydrocortisone molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification systems to ensure high yield and purity of the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the incorporation of deuterium and the overall quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro Cortisone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced to form tetrahydrocortisol-d5.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydrogenated metabolites, which are important for studying the metabolic pathways of cortisone and its analogs .
Wissenschaftliche Forschungsanwendungen
Tetrahydro Cortisone-d5 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological systems. Some of its applications include:
Biochemistry: Used to study the metabolic pathways of cortisone and its analogs.
Pharmacology: Employed in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of corticosteroids.
Clinical Diagnostics: Utilized in the development of diagnostic assays for cortisol and cortisone metabolites.
Anti-Doping Control: Applied in the detection of corticosteroid abuse in sports
Wirkmechanismus
Tetrahydro Cortisone-d5 exerts its effects through its interaction with glucocorticoid receptors. Upon binding to these receptors, it influences gene expression and modulates various physiological processes, including inflammation and immune response. The molecular targets and pathways involved include the hypothalamus-pituitary-adrenal axis and the regulation of cytokine production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Tetrahydro Cortisone-d5 include:
Tetrahydrocortisol-d5: Another deuterium-labeled metabolite of cortisol.
Prednisolone: A synthetic corticosteroid with similar metabolic pathways.
Cortisone: The parent compound from which this compound is derived
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise and accurate tracking in metabolic studies. This makes it an invaluable tool in research applications where understanding the detailed metabolic pathways of corticosteroids is crucial .
Eigenschaften
Molekularformel |
C21H32O5 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-9,12,12-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1/i10D2,11D2,18D |
InChI-Schlüssel |
SYGWGHVTLUBCEM-VFFMWAQASA-N |
Isomerische SMILES |
[2H][C@]12[C@@H](CC[C@H]3[C@@]1(CC[C@H](C3)O)C)[C@@H]4CC[C@@]([C@]4(C(C2=O)([2H])[2H])C)(C(=O)C([2H])([2H])O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


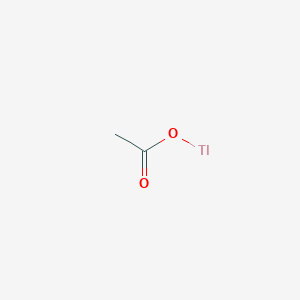

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)
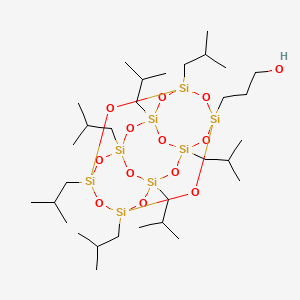
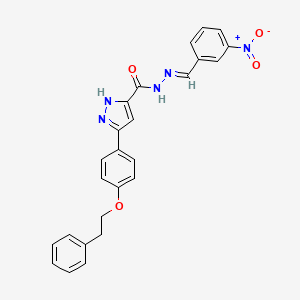
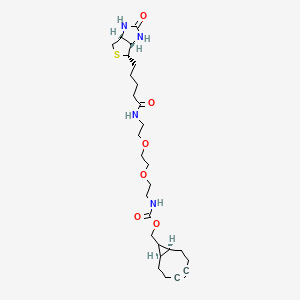

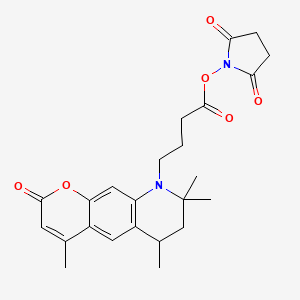
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

